Product packaging for 4-(3,4-Dimethoxyphenyl)but-3-en-2-one(Cat. No.:)

4-(3,4-Dimethoxyphenyl)but-3-en-2-one

Cat. No.: B8797900
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3,4-Dimethoxyphenyl)but-3-en-2-one, also known as (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one, is a phenylbutenoid compound of significant interest in phytochemical and pharmacological research. This compound is a recognized constituent of the medicinal plant Zingiber cassumunar Roxb. (commonly known as Plai or Bangle), a plant traditionally used in Southeast Asia for its anti-inflammatory and analgesic properties . As a part of this unique class of natural products, it serves as a critical reference standard and active compound for investigating the bioactivity of Zingiber cassumunar extracts. The primary research value of this compound lies in its documented anti-inflammatory activity. Scientific investigations into isolated compounds from Zingiber cassumunar have highlighted the anti-inflammatory properties of its phenylbutenoids . Researchers utilize this compound to explore the biochemical mechanisms underlying the traditional uses of the plant, making it a valuable tool for natural product-based drug discovery and the study of inflammatory pathways. Its structure serves as a key scaffold for the synthesis and study of related phenylbutenoid dimers and analogs, further expanding its utility in medicinal chemistry research . This product is presented as a research-grade chemical with a stated purity for use in laboratory applications only. It is intended for in vitro research to advance scientific understanding and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to their institution's laboratory safety protocols for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B8797900 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3

InChI Key

XUYBNDHXZMIALN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

The de novo synthesis of this compound is most prominently achieved through condensation reactions that form the core carbon-carbon bond linking the aromatic and ketone fragments.

The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a specific variant of the aldol (B89426) condensation. This reaction involves the cross-condensation of an aldehyde lacking α-hydrogens with a ketone that possesses them. In this case, veratraldehyde (3,4-dimethoxybenzaldehyde) serves as the aldehyde component, while acetone (B3395972) provides the enolizable ketone.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or an ethanol-water mixture. The mechanism begins with the deprotonation of an α-hydrogen from acetone by the base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, this compound. This dehydration step is often spontaneous and driven by the formation of the extended conjugated system.

Table 1: Comparison of Catalysts and Conditions for Aldol Condensation

CatalystSolventTemperature (°C)Yield (%)Reference
Sodium Hydroxide (NaOH)Ethanol/WaterRoom Temperature~83% wikipedia.org
Potassium Hydroxide (KOH)EthanolRoom TemperatureHigh nih.gov
Scandium(III) triflate (Sc(OTf)₃)Solvent-free10098% ipb.pt
Solid NaOH (grinding)Solvent-freeRoom Temperature96% rsc.org

While the classical Claisen-Schmidt condensation is effective, research has focused on developing more efficient and environmentally friendly protocols. These alternative routes often involve optimizing reaction conditions to enhance yields, reduce reaction times, and minimize waste.

One significant advancement is the use of solvent-free reaction conditions. For instance, quantitative yields have been achieved by simply grinding the reactants (veratraldehyde and acetone) with solid sodium hydroxide using a mortar and pestle. rsc.org This method avoids the use of organic solvents, aligning with the principles of green chemistry.

Furthermore, the choice of catalyst has been explored to improve efficiency. Scandium(III) triflate (Sc(OTf)₃) has been identified as a highly effective Lewis acid catalyst for this transformation. ipb.pt When veratraldehyde and acetone are heated at 100°C with just 5 mol% of Sc(OTf)₃ under solvent-free conditions, the product can be isolated in 98% yield within two hours. ipb.pt This demonstrates a significant improvement over traditional base-catalyzed methods in terms of yield and reaction rate.

Functional Group Interconversions and Derivatization

The presence of a ketone, a carbon-carbon double bond, and an aromatic ring makes this compound a versatile substrate for various functional group transformations.

The ketone group can be selectively reduced to a secondary alcohol, yielding (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol, a compound that has been isolated from natural sources like Zingiber cassumunar and noted for its anti-inflammatory activity. nih.gov

For laboratory synthesis, this reduction can be achieved using various reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) will effectively reduce the ketone to the corresponding racemic alcohol. ijcea.org Achieving stereoselectivity, however, requires more sophisticated methods. Asymmetric reduction can be accomplished using chiral catalysts or enzymatic systems. Alcohol dehydrogenases (ADHs), for example, are widely used for the stereoselective reduction of ketones and can produce diols with high enantioselectivity. mdpi.com Platinum-based catalysts modified with chiral auxiliaries, such as menthyl-derived organotin precursors, have also been successfully used for the enantioselective hydrogenation of related aromatic ketones, achieving significant enantiomeric excess. core.ac.uk

Table 2: Reducing Agents for Ketone Transformation

Reagent/CatalystProductSelectivityReference
Sodium Borohydride (NaBH₄)(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-olRacemic ijcea.org
Platinum-organotin (chiral)(R/S)-4-(3,4-dimethoxyphenyl)ethan-1-olEnantioselective (39% ee) core.ac.uk
Alcohol Dehydrogenases (ADHs)Chiral diols from related diketonesHigh diastereo- and enantioselectivity mdpi.com

The conjugated carbon-carbon double bond is another reactive site within the molecule, susceptible to various addition reactions.

Hydrogenation: The double bond can be selectively reduced without affecting the ketone or aromatic ring through catalytic hydrogenation. This transformation yields the saturated ketone, 4-(3,4-dimethoxyphenyl)butan-2-one. Catalysts such as rhenium on graphite (B72142) have been shown to be active for the hydrogenation of similar α,β-unsaturated ketones. mdpi.com

Michael Addition: As an α,β-unsaturated system, the compound is an excellent Michael acceptor. wikipedia.orgresearchgate.net It can undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines (aza-Michael), and thiols (thia-Michael). The nucleophile adds to the β-carbon, leading to the formation of a 1,5-dicarbonyl compound or other functionalized derivatives. wikipedia.orgyoutube.com

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.commdpi.com This reaction typically proceeds in a concerted mechanism to form the oxirane ring, providing a route to further functionalized derivatives through subsequent epoxide-opening reactions. youtube.commdpi.com

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrazole (B372694) Derivatives: One of the most common applications is the synthesis of pyrazoles. nih.gov The reaction with hydrazine (B178648) or its derivatives proceeds via a cyclocondensation mechanism. nih.gov The initial step is the condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular Michael-type addition of the remaining nitrogen atom to the β-carbon of the double bond, and subsequent oxidation/aromatization to form the stable pyrazole ring. This method is a cornerstone for creating 3,5-disubstituted pyrazole derivatives. nih.govnih.gov

Chromenone Derivatives: While the direct formation of a chromenone from this compound is not straightforward, chalcones are pivotal intermediates for chromene and chromenone scaffolds. ipb.ptrsc.orgbeilstein-journals.org For instance, the reaction of an ortho-hydroxychalcone (a chalcone (B49325) with a hydroxyl group on the ortho position of one of the aromatic rings) can undergo intramolecular cyclization to form flavanones, which can be oxidized to flavones (a class of chromenones). Although the title compound lacks this ortho-hydroxyl group, it can be used in reactions with substituted phenols or other precursors to build chromene-type structures. For example, base-mediated annulation of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones provides a facile route to 4H-chromene derivatives. beilstein-journals.org

Amination Reactions Leading to Substituted Analogues

The structure of this compound, an α,β-unsaturated ketone, presents two primary sites for amination reactions: the carbonyl group and the β-carbon of the alkene. These reactive centers allow for the synthesis of a variety of nitrogen-containing substituted analogues through mechanisms such as reductive amination and aza-Michael addition.

Reductive Amination: This powerful method converts a carbonyl group into an amine. wikipedia.org The process typically occurs in one or two steps, beginning with the reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion. libretexts.org This intermediate is then reduced in situ to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. harvard.edumasterorganicchemistry.comorganic-chemistry.org This selectivity minimizes the side reaction of reducing the original ketone to an alcohol. masterorganicchemistry.com The reaction is versatile, accommodating a wide range of aliphatic and aromatic amines. organic-chemistry.org

Aza-Michael Addition: Also known as conjugate addition, the aza-Michael reaction involves the nucleophilic addition of an amine to the β-carbon of the α,β-unsaturated system. frontiersin.orgnih.gov This reaction is highly effective for forming new carbon-nitrogen bonds. The reaction can often be performed under catalyst-free and base-free conditions, aligning with green chemistry principles. semanticscholar.org The addition of primary or secondary amines to the activated alkene results in the formation of β-amino ketones, which are valuable synthetic intermediates.

The table below illustrates the potential substituted analogues that can be synthesized from this compound via these amination reactions.

Reaction TypeAmine ReactantPotential Product StructureProduct Name
Reductive AminationAmmonia (NH₃)Structure of 4-amino-analogue4-(3,4-Dimethoxyphenyl)but-3-en-2-amine
Reductive AminationMethylamine (CH₃NH₂)Structure of N-methyl-analogueN-Methyl-4-(3,4-dimethoxyphenyl)but-3-en-2-amine
Aza-Michael AdditionAniline (C₆H₅NH₂)Structure of beta-anilino-ketone4-(3,4-Dimethoxyphenyl)-3-(phenylamino)butan-2-one
Aza-Michael AdditionPiperidine (C₅H₁₁N)Structure of beta-piperidino-ketone4-(3,4-Dimethoxyphenyl)-3-(piperidin-1-yl)butan-2-one

Catalytic Systems and Green Chemistry Approaches in Synthesis

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde (B141060) with acetone. propulsiontechjournal.com While effective, traditional methods often rely on strong bases like sodium hydroxide or potassium hydroxide in organic solvents, which can present environmental and waste-disposal challenges. propulsiontechjournal.comresearchgate.net Modern synthetic chemistry emphasizes the use of catalytic systems and green chemistry principles to create more sustainable and efficient processes. rjpn.org

Green chemistry approaches to chalcone synthesis focus on several key areas:

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. rjpn.org For instance, the synthesis of 2'-hydroxychalcones was achieved in 3-5 minutes with 80-90% yields using microwave irradiation with anhydrous potassium carbonate. rjpn.org

Solvent-Free Conditions: Performing reactions without a solvent, for example by grinding the reactants together (mechanochemistry), minimizes the use of volatile organic compounds and simplifies product work-up. propulsiontechjournal.com

Novel Catalytic Systems: There is a growing interest in using heterogeneous, reusable, and environmentally benign catalysts. Examples include natural catalysts like cuttlebone, nano-catalysts, and ionic liquids, which can function as both the solvent and the catalyst. propulsiontechjournal.comfrontiersin.org These systems often lead to high yields and can be easily separated from the reaction mixture and reused, enhancing the atom economy of the process. frontiersin.org

The following table summarizes various green and catalytic approaches that have been successfully applied to the synthesis of chalcones and are applicable to the synthesis of this compound.

MethodCatalyst/ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisAnhydrous K₂CO₃, solvent-freeRapid reaction times (3-5 min), high yields (80-90%) rjpn.org
Ultrasound-Assisted SynthesisBase in an appropriate solventEnhanced reaction rates, improved yields rjpn.org
Mechanochemistry (Grinding)Solid base (e.g., NaOH), solvent-freeEliminates solvent waste, simple procedure, atom efficient propulsiontechjournal.com
Natural CatalystCuttlebone, solvent-freeEco-friendly, reusable, effective heterogeneous catalyst researchgate.net
Ionic Liquids[hmim]OAcActs as both solvent and catalyst, recyclable frontiersin.org
Alternative SolventsGlycerine with dilute NaOH/KOHBiodegradable solvent, can lead to higher product yields propulsiontechjournal.com

Chemo-Enzymatic Synthesis Potential

Chemo-enzymatic synthesis integrates the advantages of chemical and enzymatic processes to create efficient and highly selective reaction pathways. For a compound like this compound, enzymes offer significant potential both for its direct synthesis and for stereoselective transformations.

Enzyme-Catalyzed Condensation: The Claisen-Schmidt condensation to form the chalcone backbone can be catalyzed by enzymes. Research has shown that certain hydrolases, particularly lipases, can exhibit catalytic promiscuity, meaning they can catalyze reactions other than their natural hydrolytic function. distantreader.org Specifically, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have been shown to catalyze the condensation of benzaldehyde (B42025) and acetophenone (B1666503) derivatives to form E-chalcones with high stereoselectivity. distantreader.org This biocatalytic approach represents a green alternative to traditional base-catalyzed methods, operating under mild conditions. distantreader.org

Enzymatic Reduction: The α,β-unsaturated ketone structure of the target molecule is an excellent substrate for enzymatic reduction. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can selectively reduce either the carbon-carbon double bond or the carbonyl group. chemrxiv.orgresearchgate.net

Reduction of C=O bond: The enzymatic reduction of the ketone can produce the corresponding chiral allylic alcohol, (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol, with high enantioselectivity. nih.gov Perakine reductase, for example, has been used for the enantioselective reduction of various α,β-unsaturated ketones. nih.gov

Reduction of C=C bond: Alternatively, certain enzymes can selectively reduce the alkene bond, yielding the saturated ketone, 4-(3,4-dimethoxyphenyl)butan-2-one. This chemoselective reduction is valuable as it leaves the carbonyl group intact for further functionalization. rsc.org

The table below highlights findings related to the chemo-enzymatic synthesis and transformation of chalcone-like structures.

Enzymatic ProcessEnzyme ExampleSubstratesProductKey Finding
Claisen-Schmidt CondensationHog Pancreas Lipase (EC 3.1.1.3)Benzaldehyde, AcetophenoneE-ChalconeDemonstrates catalytic promiscuity of lipase for C-C bond formation. distantreader.org
Claisen-Schmidt CondensationAcylase from Aspergillus melleus (EC 3.5.1.14)p-Nitrobenzaldehyde, AcetophenoneE-4-NitrochalconeAcylase is also an effective catalyst for chalcone synthesis. distantreader.org
Ketone ReductionPerakine Reductase (PR)α,β-Unsaturated Ketonesα-Chiral Allylic AlcoholsProduces chiral alcohols with excellent enantioselectivity. nih.gov
Ketone ReductionADH from Rhodococcus ruberα,β-Unsaturated KetonesAllylic AlcoholsAchieves reduction with high chemo- and stereoselectivity (e.e. >99%). researchgate.net
Alkene ReductionKetoreductase (engineered)α-Cyano-α,β-unsaturated estersSaturated estersEnzyme engineering can switch selectivity from carbonyl to alkenyl reduction. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 4-(3,4-Dimethoxyphenyl)but-3-en-2-one, the spectrum reveals key information about its extended conjugated system, which encompasses the dimethoxy-substituted benzene (B151609) ring, the α,β-unsaturated ketone moiety, and the intervening double bond.

The electronic spectrum of this compound is characterized by distinct absorption bands in both the UVA and UVB regions. Research has identified a maximum absorption wavelength (λmax) at approximately 360 nm, which is within the UVA range. ui.ac.id Another study pinpointed absorption maxima at 356 nm (UVA) and 260 nm (UVB). nih.gov These absorptions are primarily attributed to π → π* transitions, where electrons are excited from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The extensive conjugation in the molecule delocalizes the π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

The presence of the two methoxy (B1213986) groups on the phenyl ring, being electron-donating groups, further influences the electronic properties and can contribute to a bathochromic (red) shift in the absorption spectrum compared to an unsubstituted chalcone (B49325). The intensity of these absorption bands is related to the probability of the electronic transition and is a key parameter in quantitative analysis.

Absorption Maximum (λmax)Spectral RegionAttributed Electronic Transition
~360 nmUVAπ → π
356 nmUVAπ → π
260 nmUVBπ → π*

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography of (E)-4-(4-Methoxyphenyl)but-3-en-2-one reveals that it crystallizes in the monoclinic system with the space group P21/c. nih.gov The crystal structure confirms the trans or (E) configuration of the double bond, which is the more thermodynamically stable isomer.

A key feature of the molecular conformation is the near planarity of the molecule. The dihedral angle between the benzene ring and the but-3-en-2-one (B6265698) group is reported to be a mere 4.04 (5)°. nih.gov This planarity maximizes the overlap of p-orbitals across the conjugated system, which is consistent with the electronic properties observed in UV-Vis spectroscopy. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into chains. nih.gov

Crystallographic Data for (E)-4-(4-Methoxyphenyl)but-3-en-2-one nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1623 (19)
b (Å)13.292 (3)
c (Å)6.6488 (13)
β (°)98.486 (3)
Volume (ų)888.3 (3)
Z4

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. niscpr.res.inresearchgate.netmdpi.com For chalcone (B49325) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. niscpr.res.in These calculations provide a foundational understanding of the molecule's stability and chemical behavior at the quantum level.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com For chalcone derivatives, the HOMO is typically localized over the dimethoxyphenyl ring, while the LUMO is distributed across the α,β-unsaturated carbonyl system, facilitating intramolecular charge transfer. DFT calculations for analogous chalcones have shown energy gaps in the range of 3.7 to 4.5 eV, suggesting significant electronic activity. niscpr.res.in

ParameterDescriptionTypical Value for Analogous Chalcones (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.8 to -6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.9 to -2.3
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.3.7 to 4.5

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule, allowing for the prediction of how it will interact with other species. uni-muenchen.de It is mapped onto the electron density surface and color-coded to indicate different potential values. wolfram.comresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For 4-(3,4-dimethoxyphenyl)but-3-en-2-one, MESP analysis reveals that the most negative potential (red) is concentrated around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. nih.govmanipal.edu The methoxy (B1213986) oxygen atoms also show negative potential. Positive potential (blue) is located on the hydrogen atoms of the aromatic ring and the enone system. This mapping is instrumental in understanding non-covalent interactions, such as those in ligand-receptor binding. niscpr.res.inresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interactions (non-human contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is widely used to understand the structural basis of ligand-target interactions and to screen for potential inhibitors. mdpi.combohrium.com In non-human contexts, this compound and related chalcones have been studied as potential inhibitors of microbial enzymes.

For example, chalcones have been docked against bacterial proteins like DNA gyrase or penicillin-binding proteins to explore their potential as antibacterial agents. thepharmajournal.comnih.gov The docking process involves placing the ligand into the active site of the target protein and calculating a binding score, typically in kcal/mol, which estimates the binding affinity. Lower (more negative) binding energies suggest a more stable interaction. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. Studies on similar chalcones have shown strong binding affinities, often mediated by the carbonyl group, which frequently acts as a hydrogen bond acceptor. nih.gov Molecular dynamics simulations can further refine these findings by simulating the movement of atoms in the ligand-protein complex over time, providing insights into its stability and conformational changes.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and avoid costly late-stage failures. Several key descriptors are calculated to assess a molecule's ADME profile, often evaluated against frameworks like Lipinski's Rule of Five. mdpi.comresearchgate.net

For this compound, ADME parameters can be predicted using various software and web servers. The analysis typically includes properties such as lipophilicity (LogP), molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Chalcones generally exhibit good oral bioavailability due to their favorable lipophilicity and moderate molecular size. niscpr.res.innih.gov Predictions for the title compound suggest good intestinal absorption and compliance with major drug-likeness rules.

ADME PropertyPredicted Value/StatusSignificance
Molecular Weight206.24 g/molComplies with Lipinski's Rule (< 500)
LogP (Lipophilicity)~1.6 - 2.1Indicates good membrane permeability; complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3 (two methoxy, one carbonyl oxygen)Complies with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA)~35.5 ŲPredicts good intestinal absorption and cell permeation (< 140 Ų)
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. stmjournals.com By developing a robust QSAR model, the potency of new, unsynthesized compounds can be predicted. nih.gov

For a series of chalcone derivatives, a QSAR model can be developed by calculating a wide range of molecular descriptors for each compound. acs.org These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe molecular branching and shape.

Geometrical: 3D aspects of the molecule.

Electrostatic: Descriptors related to charge distribution.

Quantum Chemical: Parameters like HOMO/LUMO energies, dipole moment, etc. nih.govresearchgate.net

A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation correlating a selection of these descriptors with the measured biological activity (e.g., IC50). nih.gov For chalcones, QSAR studies have often found that descriptors related to charge distribution (BCUT descriptors), shape (Kappa indices), and electronic properties (HOMO energy) are crucial for predicting their activity against various targets. nih.govresearchgate.net A validated QSAR model can then be used to predict the biological potency of this compound and guide the design of new analogues with potentially enhanced activity.

Biological Activities and Mechanistic Studies Non Human and in Vitro Contexts

Anti-Inflammatory Mechanisms of Phenylbutenoids

The anti-inflammatory potential of phenylbutenoids, including 4-(3,4-Dimethoxyphenyl)but-3-en-2-one, has been a subject of scientific inquiry. Research in non-human and in vitro settings has begun to elucidate the mechanisms through which these compounds exert their effects.

The inhibition of pro-inflammatory enzymes is a key mechanism for anti-inflammatory agents. While specific data on the direct inhibition of Cyclooxygenase-2 (COX-2) by this compound is limited, studies on related phenylbutenoids suggest a potential for interaction with the cyclooxygenase and lipoxygenase pathways. mdpi.com For instance, a related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has been shown to possess potent anti-inflammatory activity by inhibiting both COX and lipoxygenase (LO) pathways. nih.gov

Research into the effects of other natural compounds on Matrix Metalloproteinases (MMPs) has shown that phytochemicals can act as direct inhibitors of MMP activation or modulate signaling pathways associated with MMP expression. nih.gov For example, a related phenylbutenoid, (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol, was found to downregulate the expression of MMP-1, -2, -3, and -13 in a human synovial fibroblast cell line. mdpi.com

Table 1: In Vitro Inhibition of Pro-Inflammatory Enzymes

Enzyme Cell Line Compound Tested Observed Effect
COX-2 Not Specified Phenylbutenoids (general) Suggested inhibition of cyclooxygenase pathway. mdpi.com
MMPs (MMP-1, -2, -3, -13) Human synovial fibroblast SW982 (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol Downregulation of expression. mdpi.com

| 5-LO | Not Specified | Diaryl-sulfonylurea-chalcone hybrids | Potential inhibitory activity. |

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating the production of pro-inflammatory mediators. rndsystems.com The activation of these pathways leads to the transcription of genes encoding for inflammatory cytokines. thieme-connect.de A study on a related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), demonstrated the inhibition of inflammatory responses in human monocytic cells through the modulation of the JNK pathway, which is a part of the MAPK signaling cascade. researchgate.net Another related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been shown to enhance the activation of ERK and p38, which are also components of the MAPK pathway, in the context of melanogenesis. nih.govresearchgate.netresearchgate.net There is currently no specific information available regarding the effect of this compound on mucin production.

The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity. researchgate.netsemanticscholar.orgresearchgate.net A study on a closely related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated a marked inhibitory effect on carrageenan-induced rat paw edema. nih.gov In the same study, this related compound also showed significant inhibition of exudate formation and leukocyte accumulation in a carrageenan-induced pleurisy model in rats. nih.gov

Table 2: In Vivo Anti-Inflammatory Efficacy in Rodent Models

Model Animal Compound Tested Observed Effect
Carrageenan-Induced Paw Edema Rat (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol Marked inhibition of edema. nih.gov

| Carrageenan-Induced Pleurisy | Rat | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Inhibition of exudate formation and leukocyte accumulation. nih.gov |

Antimicrobial Properties

The antimicrobial potential of chalcones and their derivatives has been an area of active research.

Chalcones, which are α, β-unsaturated ketones, have demonstrated a range of biological activities, including antibacterial effects. nih.gov However, specific data on the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli is not extensively documented in the available literature. One study on a series of chalcone (B49325) derivatives indicated that these compounds generally exhibited MIC values greater than 100 µM against S. aureus and E. coli. researchgate.net Another study on a different chalcone derivative, (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, showed weak activity against S. aureus and no activity against E. coli. mdpi.com A separate investigation into a bis-benzimidazole with a 3,4-dimethoxyphenyl group found it to be a potent inhibitor of E. coli growth. nih.govnih.gov

Table 3: Antibacterial Activity

Bacterial Strain Compound Tested MIC
Staphylococcus aureus Chalcone derivatives (general) > 100 µM researchgate.net

| Escherichia coli | Chalcone derivatives (general) | > 100 µM researchgate.net |

The antifungal properties of chalcones have also been explored. One study investigated the antifungal activity of various chalcones against Trychophyton rubrum and found them to be effective, with MIC values ranging from 0.015 to 1.25 µg/mL. rndsystems.comresearchgate.net Another study on 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene demonstrated fungicidal activity against a majority of 132 reference strains and clinical isolates tested. nih.gov However, specific data on the antifungal efficacy of this compound is not detailed in the currently available research.

Investigation of Bacteriostatic versus Bactericidal Mechanisms

A review of available scientific literature does not yield specific studies investigating the bacteriostatic versus bactericidal mechanisms of this compound. Research defining its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains, which would be necessary to classify its activity as either halting bacterial growth (bacteriostatic) or directly killing bacteria (bactericidal), has not been published.

Antioxidant Activity

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

There is a lack of specific data from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or hydroxyl radical assays, for the compound this compound. While related phenylbutanoid compounds from Zingiber cassumunar have been noted for their antioxidant potential, quantitative analysis of the radical scavenging capacity for this specific ketone derivative is not available in the current body of research.

Cellular Antioxidant Protection in In Vitro Systems

No studies were identified that specifically evaluate the ability of this compound to provide antioxidant protection in cellular in vitro systems. Consequently, information regarding its capacity to mitigate oxidative stress within a cellular context is currently unavailable.

Melanogenesis Modulation (Research on the closely related (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol)

Significant research has been conducted on the closely related alcohol analogue, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol, hereafter referred to as DMPB, revealing its role in stimulating the production of melanin (B1238610).

Stimulation of Melanin Synthesis in Mouse Melanoma Cells (B16F10) and Human Primary Melanocytes

DMPB has been shown to effectively increase melanin synthesis in both B16F10 mouse melanoma cells and in normal human primary melanocytes. scielo.brrjptonline.orgmdpi.com In studies using B16F10 cells, treatment with DMPB led to a significant and dose-dependent increase in melanin content. scielo.br This pro-melanogenic effect was found to be comparable to that induced by the α-melanocyte stimulating hormone (α-MSH), a known potent stimulator of melanin production. scielo.brrjptonline.org The stimulatory effect of DMPB on melanogenesis has also been confirmed in cultures of human primary melanocytes, demonstrating its relevance in human-derived cells. scielo.brrjptonline.org

Table 1: Effect of DMPB on Melanin Synthesis
Cell LineObservationReference
B16F10 Mouse Melanoma CellsDose-dependent increase in melanin content. scielo.br
B16F10 Mouse Melanoma CellsEffect is comparable to that of α-MSH. rjptonline.org
Human Primary MelanocytesStimulation of melanin synthesis confirmed. scielo.br

Investigation of Underlying Signaling Pathways (e.g., ERK, p38 MAPK, USF1-mediated Tyrosinase Expression)

Mechanistic studies have identified the key signaling pathways through which DMPB exerts its melanogenic effects. The compound was found to enhance the phosphorylation, and thus activation, of both extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in B16F10 cells. scielo.brrjptonline.org Activation of these MAPK pathways is a critical step in its mechanism of action. scielo.brrjptonline.org

Further investigation revealed that DMPB treatment leads to an increase in the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis. scielo.br Interestingly, this increase in tyrosinase protein levels was not associated with a change in the levels of microphthalmia-associated transcription factor (MITF), a primary regulator of melanogenesis. scielo.brnih.gov Instead, DMPB was found to increase the levels and promote the nuclear localization of Upstream Stimulating Factor-1 (USF1). scielo.brnih.gov The importance of this factor was confirmed in experiments where the knockdown of USF1 diminished the DMPB-mediated increase in melanin synthesis. scielo.brnih.gov This indicates that DMPB stimulates melanogenesis primarily through an ERK/p38 MAPK signaling cascade that leads to USF1-dependent expression of tyrosinase. scielo.br

Table 2: Signaling Pathway Modulation by DMPB
Target Pathway/ProteinEffect of DMPBCell LineReference
ERK (Extracellular signal-regulated kinase)Increased phosphorylation (Activation)B16F10 scielo.brrjptonline.org
p38 MAPK (Mitogen-activated protein kinase)Increased phosphorylation (Activation)B16F10 scielo.brrjptonline.org
MITF (Microphthalmia-associated transcription factor)No change in protein levelsB16F10 scielo.brnih.gov
USF1 (Upstream Stimulating Factor-1)Increased protein levels and nuclear localizationB16F10 scielo.brnih.gov
TyrosinaseIncreased protein expressionB16F10 scielo.br

Immunomodulatory Effects (e.g., Macrophage Phagocytosis Stimulation in Mouse Peritoneum Cells)

There is a lack of specific research data on the direct effects of this compound on the stimulation of macrophage phagocytosis in mouse peritoneum cells. However, studies on related compounds isolated from Zingiber cassumunar provide insight into potential immunomodulatory activities.

One study investigated the inhibitory effects of various constituents from Zingiber cassumunar on nitric oxide (NO) production induced by lipopolysaccharide (LPS) in mouse peritoneal macrophages. mdpi.com Among the compounds tested, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a structural analog of the subject compound, was found to have an IC₅₀ value of 211.1 μM for the inhibition of NO production. mdpi.com While this demonstrates an anti-inflammatory effect rather than a stimulation of phagocytosis, it confirms the interaction of this class of molecules with macrophage activity. Further research is required to determine if this compound possesses phagocytosis-stimulating properties.

Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxyphenyl but 3 En 2 One and Its Analogues

Influence of Side Chain Modifications on Biological Potency and Selectivity

The but-3-en-2-one (B6265698) side chain of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one is a critical determinant of its biological activity. Modifications to this chain, including the ketone and the olefinic bond, have been shown to significantly impact its pharmacological profile, particularly its anti-inflammatory properties.

Research into analogues where the ketone at the C-2 position is reduced to a hydroxyl group, yielding (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has demonstrated continued, albeit modified, anti-inflammatory and analgesic activities. This alcohol derivative has been shown to inhibit carrageenin-induced rat paw edema and prostaglandin (B15479496) biosynthesis. nih.gov Further esterification of this hydroxyl group can modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Another significant modification involves the alteration of the but-3-en-2-one moiety to a butadiene structure, as seen in (E)-1-(3,4-dimethoxyphenyl)butadiene. This analogue, also found in Zingiber cassumunar, has demonstrated potent anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LO) pathways. mdpi.com The α,β-unsaturated ketone functionality is a known Michael acceptor, which can react with nucleophilic groups in biological macromolecules, a mechanism that may contribute to its bioactivity. researchgate.net The presence of this reactive moiety is considered crucial for the pharmacological effects of many chalcone-like compounds. nih.govbiointerfaceresearch.com

Compound NameSide Chain ModificationKey Biological Activity
This compound-Anti-inflammatory
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olKetone at C-2 reduced to a hydroxyl groupAnti-inflammatory, Analgesic
(E)-1-(3,4-dimethoxyphenyl)butadieneBut-3-en-2-one replaced with a butadiene moietyPotent Anti-inflammatory
(E)-1-amino-4-phenylbut-3-en-2-ol derivativesIntroduction of an amino group and other modificationsNeuraminidase inhibition

This table is interactive. Click on the headers to sort.

Impact of Variations in the Aromatic Ring Substitution Pattern (e.g., methoxy (B1213986) group positioning, hydroxyl analogues)

The substitution pattern on the aromatic ring of this compound is a crucial factor influencing its biological activity. The presence, number, and position of methoxy groups, as well as their replacement with hydroxyl groups, can significantly alter the compound's potency and selectivity.

The 3,4-dimethoxy substitution pattern is common in many biologically active natural products. nih.gov Studies on various chalcone (B49325) analogues have indicated that the presence and positioning of methoxy groups on the phenyl ring are critical for their anticancer and anti-inflammatory activities. biointerfaceresearch.comnih.gov For instance, in some series of chalcones, compounds with 3,4-dimethoxy substitution have shown potent inhibitory effects on cancer cell lines. nih.gov The electron-donating nature of the methoxy groups can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

Replacing methoxy groups with hydroxyl groups can also have a profound impact on biological activity. Hydroxylated chalcones are often potent antioxidants, as the phenolic hydroxyl groups can readily donate a hydrogen atom to scavenge free radicals. nih.govmdpi.com The position of the hydroxyl group is also important; for example, a hydroxyl group at the ortho position can form an intramolecular hydrogen bond, which can affect the molecule's conformation and reactivity. nih.gov The conversion of a methoxy to a hydroxyl group can also alter the compound's solubility and ability to form hydrogen bonds with receptor sites, thereby influencing its biological activity. mdpi.commdpi.com

Aromatic Substitution PatternGeneral Impact on Biological Activity of Chalcone Analogues
3,4-DimethoxyOften associated with potent anti-inflammatory and anticancer activities.
Other Dimethoxy Isomers (e.g., 2,4-, 2,5-)The specific positioning of methoxy groups can fine-tune the biological activity, with some isomers showing enhanced potency against certain targets.
Hydroxyl Analogues (e.g., 3,4-Dihydroxy)Generally exhibit strong antioxidant properties due to the presence of phenolic hydroxyl groups. Can also influence anti-inflammatory and anticancer effects.
Methoxy and Hydroxy CombinationsThe interplay between methoxy and hydroxyl groups can lead to compounds with a unique spectrum of biological activities.

This table is interactive. Click on the headers to sort.

Stereochemical Effects on Molecular Recognition and Bioactivity

Stereochemistry plays a fundamental role in the interaction of small molecules with biological macromolecules, which are inherently chiral. Although this compound is achiral due to the absence of a stereocenter, the reduction of its ketone group to a hydroxyl group, as in (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, introduces a chiral center at the C-2 position. This creates the possibility of (R)- and (S)-enantiomers, which may exhibit different biological activities.

The differential biological activity of enantiomers is a well-established principle in pharmacology. The two enantiomers of a chiral drug can have different affinities for their biological targets, leading to variations in their therapeutic effects and toxicity. While specific studies on the chiral separation and differential bioactivity of the enantiomers of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol are not extensively reported in the reviewed literature, the principles of stereoselectivity in drug action are highly relevant.

For instance, the asymmetric bioreduction of the related compound trans-4-phenylbut-3-en-2-one has been shown to produce the corresponding chiral alcohol with high enantioselectivity. This demonstrates that enzymes can differentiate between the two prochiral faces of the ketone, highlighting the potential for stereoselective interactions with biological systems. The separation and individual testing of the enantiomers of analogues of this compound are crucial steps in fully understanding their SAR and identifying the more potent and/or less toxic stereoisomer. nih.govmdpi.comnih.gov

Comparative Analysis with Natural Product Derivatives

This compound is structurally related to a large class of natural products known as chalcones, which are precursors to flavonoids. nih.govmdpi.com A comparative analysis of its biological activity with that of other natural chalcones and phenylbutenoids, particularly those isolated from the medicinal plant Zingiber cassumunar, provides valuable insights into its therapeutic potential.

Several phenylbutenoids isolated from Zingiber cassumunar share the 3,4-dimethoxyphenyl moiety and a four-carbon side chain, making them excellent candidates for comparative studies. For example, (E)-1-(3,4-dimethoxyphenyl)butadiene and (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol have been extensively studied for their anti-inflammatory properties. mdpi.comnih.gov Comparative studies have shown that while all these compounds exhibit anti-inflammatory effects, their potency and mechanisms of action can differ based on the specific functional groups in the side chain. mdpi.com For instance, (E)-1-(3,4-dimethoxyphenyl)butadiene has been reported to be a potent inhibitor of both cyclooxygenase and lipoxygenase pathways. mdpi.com

The broader class of natural chalcones exhibits a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects. nih.govmdpi.com The SAR of these natural chalcones often highlights the importance of the substitution patterns on both aromatic rings and the integrity of the α,β-unsaturated ketone system for their bioactivity. By comparing the biological profile of this compound with these well-characterized natural derivatives, it is possible to position its activity within the larger context of this important class of bioactive molecules and to identify potential avenues for further structural optimization.

Compound NameNatural Source (if applicable)Key Biological Activity
This compoundZingiber cassumunarAnti-inflammatory
(E)-1-(3,4-dimethoxyphenyl)butadieneZingiber cassumunarPotent Anti-inflammatory
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-olZingiber cassumunarAnti-inflammatory, Analgesic
XanthohumolHops (Humulus lupulus)Anticancer, Antioxidant
Licochalcone ALicorice root (Glycyrrhiza species)Anti-inflammatory, Anticancer

This table is interactive. Click on the headers to sort.

Natural Occurrence and Isolation from Botanical Sources

Distribution and Phytochemical Significance in Zingiber Species

The rhizomes of Zingiber species are well-known for their medicinal properties, which are largely attributed to their complex phytochemical composition, including phenylbutanoids, curcuminoids, and essential oils. nih.govresearchgate.net Zingiber cassumunar Roxb., commonly known as Plai, and Zingiber montanum are particularly significant sources of phenylbutanoids. uts.edu.auresearchgate.net These compounds are key bioactive markers and contribute significantly to the plant's therapeutic effects, such as anti-inflammatory activities. nih.govnih.gov

While a wide array of phenylbutanoid derivatives have been identified from Z. cassumunar and Z. montanum, including various alcohols, acetates, and dimers, the presence of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one is not prominently documented as a naturally occurring compound in the available literature. tci-thaijo.orgresearchgate.net Research more commonly points to compounds like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (often referred to as Compound D), its acetate form, and (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD) as the major phenylbutanoid constituents. nih.govnih.govmdpi.com In some chemical syntheses, the ketone this compound serves as a precursor to the corresponding alcohol, (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol. chula.ac.th

Extraction and Purification Methodologies from Plant Materials

The isolation of phenylbutanoids from Zingiber rhizomes involves a multi-step process beginning with extraction, followed by sophisticated purification techniques to separate individual compounds from the complex mixture.

The initial step in isolating phytochemicals from plant material is solvent extraction. The choice of solvent is critical as it determines the efficiency and selectivity of the extraction of the target compounds. For phenylbutanoids from Zingiber species, various organic solvents are employed, often based on their polarity.

Systematic studies have shown that hexane is a highly appropriate solvent for maximizing the extraction of phenylbutanoids from Z. cassumunar. nih.gov Other commonly used solvents include methanol, ethanol (B145695), chloroform, and ethyl acetate. tci-thaijo.org Microwave-assisted extraction using green solvents like polyethylene glycol (PEG 400) has also been explored as an environmentally sustainable alternative to traditional methods that use toxic solvents like hexane. nih.gov

Table 1: Solvents Used for Extraction of Phenylbutanoids from Zingiber Species

Plant SpeciesSolvent(s)Extraction MethodKey Findings/NotesReference
Zingiber cassumunarHexane, Chloroform, MethanolNot specifiedYields various phenylbutanoid derivatives. tci-thaijo.org
Zingiber cassumunarHexaneRefluxFound to be the most appropriate solvent for maximizing phenylbutanoid content. nih.gov
Zingiber cassumunarEthanolNot specified(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol is a major compound when extracted with ethanol. researchgate.net
Zingiber montanum95% EthanolNot specifiedEffective for dissolving terpenoid and phenylbutanoid compounds. researchgate.net
Zingiber cassumunarPEG 400Microwave ExtractionA green extraction method used to prepare a phenylbutanoid-enriched extract. nih.gov

Following crude extraction, chromatographic techniques are essential for the separation and purification of individual phenylbutanoids.

Column Chromatography (CC): This is a fundamental purification step. Silica gel vacuum chromatography has been successfully used for a one-step purification of a hexane crude extract from Z. cassumunar, yielding a phenylbutanoid-rich fraction. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification and quantitative analysis of phenylbutanoids. nih.govresearchgate.net A gradient elution system, for instance using acetic acid in water and methanol, can effectively separate these compounds. researchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient method for the quantification of specific phenylbutanoids in extracts. For example, a system using a mobile phase of dichloromethane and methanol has been developed to quantify (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in Z. cassumunar extracts. thaiscience.info

Counter-Current Chromatography (CCC): Techniques like high-speed counter-current chromatography (HSCCC) have been employed for the preparative separation of compounds from Zingiber species, allowing for the isolation of compounds with high purity in a single step. nih.gov

Qualitative and Quantitative Analysis of Natural Extracts

Accurate analytical methods are crucial for identifying and quantifying specific compounds in natural extracts, which is essential for quality control and standardization of herbal products.

Qualitative Analysis: The identification of compounds in an extract is typically performed using chromatographic and spectroscopic methods. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify constituents by comparing their mass spectra and retention times with those of known standards or library data. nih.govresearchgate.net

Quantitative Analysis: HPLC and HPTLC are the predominant methods for the quantitative analysis of phenylbutanoids. nih.govchula.ac.th These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. Validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For HPTLC analysis of a related compound, a good linear relationship was found in a concentration range of 84-420 ng/band. thaiscience.inforesearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. For an HPTLC method, LOD and LOQ were reported as 10 ng and 40 ng, respectively. thaiscience.inforesearchgate.net For an HPLC method, these values were 0.3 µg/mL and 0.8 µg/mL. researchgate.net

Accuracy and Precision: Accuracy is determined by recovery studies, with average recovery values around 98.31% being reported. Precision is assessed by repeatability and reproducibility, with a relative standard deviation (RSD) of less than 2% indicating good precision. thaiscience.inforesearchgate.net

Table 2: Examples of Chromatographic Methods for Phenylbutanoid Analysis in Zingiber

TechniqueStationary PhaseMobile Phase / EluentAnalyte(s)DetectionReference
HPLCReversed-Phase (C18)Gradient of 2% acetic acid in water and methanol(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-olNot specified researchgate.net
HPTLCSilica Gel 60 F254Dichloromethane:Methanol (98:2, v/v)(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-olDensitometry thaiscience.info
HPLCReversed-PhaseNot specifiedFour phenylbutanoids including (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-olNot specified nih.gov
HPLCNot specifiedNot specifiedDMPBD, Compound D, Compound D acetateUV at 254 nm nih.gov

Emerging Research Directions and Advanced Applications

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction

The α,β-unsaturated ketone framework inherent to 4-(3,4-dimethoxyphenyl)but-3-en-2-one makes it a valuable and versatile intermediate in synthetic organic chemistry. This reactive core is amenable to a variety of chemical transformations, positioning it as a foundational building block for the construction of more complex molecular architectures, particularly heterocyclic compounds which are prevalent in many pharmaceuticals. scienceopen.com

The presence of the Michael acceptor system (the α,β-unsaturated ketone) allows for conjugate addition reactions, while the carbonyl group can participate in condensation reactions. These dual reactivities enable the synthesis of a wide array of heterocyclic systems. For instance, chalcones are well-known precursors for the synthesis of:

Pyrimidines: By reacting with urea (B33335) or thiourea.

Pyrazoles: Through condensation with hydrazine (B178648) derivatives.

Isoxazoles: Via reaction with hydroxylamine.

While the direct use of this compound in the total synthesis of complex natural products like alkaloids is not yet extensively documented in publicly available literature, its structural motifs are present in precursors for such syntheses. For example, the condensation of dimethoxy-substituted acetophenones and benzaldehydes is a key step in building frameworks that can be further elaborated into complex alkaloid structures. rsc.org A related compound, trans-methyl-isoeugenol, which shares the dimethoxyphenyl moiety, has been used in Povarov cycloaddition reactions to create complex tetrahydroquinoline scaffolds. mdpi.com The chemical reactivity of this compound suggests its high potential for similar applications in the construction of diverse and intricate molecular structures, including those found in medicinally important alkaloids and other natural products. researchgate.netnih.gov

Exploration in Materials Science (e.g., Inhibitory Performance in Corrosion toward Carbon Steel for related analogues)

In the realm of materials science, derivatives and analogues of this compound are being investigated for their functional properties, notably as corrosion inhibitors. The presence of heteroatoms (oxygen), π-electrons in the aromatic rings, and the α,β-unsaturated carbonyl system in chalcones allows them to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.

A study on a closely related analogue, (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one (TMBN), has demonstrated excellent inhibitory performance against the corrosion of carbon steel in an acidic medium (1 M HCl). The efficiency of corrosion inhibition was found to be concentration-dependent, reaching up to 98.1% at a concentration of 0.001 M. Electrochemical studies indicated that TMBN acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of this chalcone (B49325) analogue on the carbon steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.

Table 1: Corrosion Inhibition Efficiency of a Related Analogue, (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one (TMBN), on Carbon Steel in 1 M HCl

Inhibitor Concentration (M)Inhibition Efficiency (%)
0.000192.5
0.000395.8
0.000597.2
0.00198.1

This interactive table is based on data for a related analogue and illustrates the potential of this class of compounds in corrosion inhibition.

This research highlights the potential of chalcones like this compound as green, effective corrosion inhibitors, opening avenues for their application in industrial settings to protect metallic infrastructure.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Screening

To fully elucidate the biological potential of this compound and its analogues, researchers are employing a range of advanced in vitro and ex vivo models for more comprehensive and mechanistically informative screening.

In Vitro Models:

Cytotoxicity and Anticancer Screening: Standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) and SRB (sulforhodamine B) assays are widely used. mdpi.com These assays are performed on various human cancer cell lines, such as A-375 (melanoma) and MCF-7 (breast cancer), to determine the concentration-dependent cytotoxic effects of chalcone derivatives. mdpi.comanjs.edu.iq These models allow for the initial identification of compounds with potential anticancer activity.

Anti-inflammatory Assays: The anti-inflammatory properties of chalcones are often initially screened in vitro. A common model involves using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibitory effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured to assess its anti-inflammatory potential. rsc.org

Ex Vivo Models:

Neutrophil Function Assays: To bridge the gap between cell culture and whole-organism studies, ex vivo models using primary human cells are employed. For instance, human neutrophils isolated from the blood of healthy donors can be used to study the effects of chalcones on inflammatory processes like degranulation and the activity of enzymes such as 5-lipoxygenase, which are crucial in the inflammatory cascade. nih.gov

In Vivo Models for Mechanistic Studies:

Zebrafish Model: The transgenic zebrafish (e.g., Tg(mpx:gfp) line), with its transparent body and fluorescently labeled neutrophils, serves as a powerful in vivo model to dynamically visualize and quantify the inflammatory response. mdpi.comresearchgate.net This model can be used to assess the ability of chalcone analogues to inhibit neutrophil recruitment to a site of injury, providing real-time evidence of their anti-inflammatory effects in a living organism. mdpi.com

These advanced models provide crucial data on the efficacy and mechanism of action of chalcone derivatives, facilitating the selection of the most promising candidates for further preclinical development.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

To move beyond phenotypic screening and gain a deeper understanding of the molecular mechanisms underlying the bioactivities of this compound, researchers are increasingly integrating omics technologies. These approaches provide a global view of the changes occurring within a biological system in response to the compound.

Proteomics: Quantitative proteomics, using techniques like tandem mass tag (TMT) labeling, has been successfully applied to study the effects of novel methoxychalcone analogues on triple-negative breast cancer cells. nih.govnih.gov This approach revealed that the chalcones induced cell death through multiple mechanisms, including the unfolded protein response and apoptosis. nih.govnih.gov Furthermore, proteomics identified an increase in MHC-I pathway proteins, suggesting a potential for immune stimulation, and showed disruption of the cell cycle. nih.govnih.gov Western blot analysis is often used to validate key protein changes identified in proteomic screens. researchgate.net

Genomics and Transcriptomics: The study of gene expression changes provides insights into the cellular pathways modulated by a compound. For example, studies on the chalcone synthase (CHS) gene, which is central to flavonoid biosynthesis, have shown that its expression can be upregulated by various inducers, leading to an increased accumulation of flavonoids. nih.govresearchgate.net Transcriptomic analysis, combined with metabolomics, has been used to identify genes encoding key enzymes in the flavonoid and anthocyanin biosynthesis pathways. frontiersin.org Such approaches could be applied to understand how this compound affects gene expression profiles in target cells to exert its biological effects.

Metabolomics: Metabolomic profiling analyzes the global changes in small-molecule metabolites within a cell or organism following treatment with a compound. This can reveal which metabolic pathways are perturbed. For instance, metabolomic analysis of seedlings treated with trans-chalcone has been used to investigate its molecular mechanism of action by identifying changes in the plant's metabolic profile. researchgate.net This technology could pinpoint the specific metabolic vulnerabilities in cancer cells that are targeted by this compound.

The integration of these omics platforms offers a powerful, systems-level approach to unravel the complex mechanisms of action of chalcone derivatives, facilitating biomarker discovery and the rational design of next-generation compounds.

Rational Design and Synthesis of Novel Analogues with Tunable Bioactivities

A significant area of ongoing research is the rational design and synthesis of novel analogues of this compound to enhance potency, selectivity, and pharmacokinetic properties. The chalcone scaffold is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The core strategy involves modifying the substituents on the two aromatic rings (conventionally named ring A and ring B). The electronic and steric properties of these substituents can profoundly influence the compound's interaction with biological targets. For example, the number and position of methoxy (B1213986) groups on the phenyl rings have been shown to be crucial for the anticancer activity of various chalcone-related scaffolds.

Table 2: Examples of Synthesized Chalcone Analogues and Their Bioactivities

Ring A Substitution (from Acetophenone)Ring B Substitution (from Benzaldehyde)Reported Bioactivity
4-fluoro-3-methylphenyl3,4-dimethoxyphenylAnti-inflammatory nih.gov
3,5-difluorophenyl3,4-dimethoxyphenylAnti-inflammatory nih.gov
4-fluoro-2-hydroxyphenyl2,3-dimethoxyphenylAntioxidant, Anti-inflammatory, Analgesic researchgate.net
3,4-dimethoxyphenyl4-methoxyphenylPrecursor for triazole adducts with potential bioactivity mdpi.com

This interactive table showcases how modifications to the core chalcone structure lead to a variety of biological activities, demonstrating the principle of tunable bioactivity.

Computational methods, such as molecular docking, are increasingly used to predict how newly designed analogues will bind to specific protein targets, such as kinases or enzymes involved in inflammation. nih.gov This in silico screening helps prioritize the synthesis of compounds with the highest predicted affinity and desired biological effect. By combining synthetic chemistry with computational modeling and comprehensive biological evaluation, researchers can rationally design and develop novel chalcone analogues with fine-tuned bioactivities for a range of therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,4-dimethoxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and an appropriate aldehyde under acidic or basic catalysis. For example, similar enone systems are prepared using ethanol as a solvent with catalytic thionyl chloride or NaOH to drive the reaction . Optimization involves adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (60–80°C), and catalyst loading. Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents or recrystallization from ethanol .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals:
  • α,β-unsaturated ketone protons (δ 6.5–7.5 ppm, doublets for trans-vinylic protons).
  • Methoxy groups (δ ~3.8–3.9 ppm, singlets).
  • Carbonyl carbon (δ ~200 ppm in 13C^{13}C-NMR) .
    • X-ray crystallography : Resolve single-crystal structures using SHELX software to determine bond lengths (e.g., C=O ~1.22 Å, C=C ~1.34 Å) and dihedral angles between aromatic rings .

Q. What are the key considerations for ensuring purity during synthesis, and which analytical methods are most effective?

Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or GC-MS. Impurities often arise from incomplete condensation or side reactions; these can be minimized by strict stoichiometric control and inert atmosphere conditions. Recrystallization from ethanol or acetone yields >95% purity, validated by melting point consistency (e.g., 120–123°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do solvent polarity and substituent effects influence the compound’s UV-Vis and IR spectral properties?

  • UV-Vis : The conjugated enone system absorbs at ~250–280 nm (π→π* transitions). Methoxy substituents redshift absorption due to electron-donating effects.
  • IR : Strong C=O stretch at ~1680 cm1^{-1}, C=C at ~1600 cm1^{-1}, and methoxy C-O at ~1250 cm1^{-1}. Solvent polarity shifts these bands slightly (e.g., C=O in DMSO vs. chloroform) .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

The compound is soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol and acetone, and insoluble in water. Solubility guides recrystallization solvent choice and reaction medium selection. For biological assays, DMSO stock solutions (10 mM) are typical, with dilution in aqueous buffers ensuring <1% DMSO .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of the Claisen-Schmidt condensation for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Experimental validation involves synthesizing derivatives with varying para-substituents and comparing reaction rates via kinetic studies. Stereoelectronic effects from methoxy groups favor trans-addition pathways .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or coupling constants may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect tautomeric equilibria. For X-ray vs. DFT bond-length mismatches (>0.02 Å), reassess computational parameters (e.g., basis set, dispersion corrections) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance electrophilicity.
  • Replace methoxy with bulkier substituents (e.g., morpholine) to modulate steric effects and binding affinity.
  • Evaluate cytotoxicity and receptor interactions via in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. How can high-throughput screening (HTS) pipelines improve the efficiency of synthetic route optimization?

Implement Design of Experiments (DoE) to test variables (catalyst type, solvent ratio, temperature) in parallel. Use automated liquid handlers for reaction setup and LC-MS for rapid purity assessment. Machine learning models trained on reaction yield data predict optimal conditions .

Q. What are the challenges in resolving crystallographic disorder for this compound, and how can they be mitigated?

Disorder in methoxy or aromatic groups arises from rotational flexibility. Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion. Refine structures using SHELXL’s PART and SIMU instructions to model anisotropic displacement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.